molecular formula C23H24O4 B3690524 3-benzyl-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one

3-benzyl-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one

Cat. No.: B3690524
M. Wt: 364.4 g/mol
InChI Key: OFDMSANRJROCGK-UHFFFAOYSA-N
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Description

3-benzyl-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one is a complex organic compound known for its unique chemical structure and properties. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and chromen-2-one derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems and continuous flow reactors to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-benzyl-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2H-chromen-2-one
  • 3-benzyl-7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethylchromen-2-one

Uniqueness

Compared to similar compounds, 3-benzyl-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one stands out due to its specific structural features and the resulting unique chemical and biological properties

Properties

IUPAC Name

3-benzyl-7-(3,3-dimethyl-2-oxobutoxy)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O4/c1-15-18-11-10-17(26-14-21(24)23(2,3)4)13-20(18)27-22(25)19(15)12-16-8-6-5-7-9-16/h5-11,13H,12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDMSANRJROCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C(C)(C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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